molecular formula C9H13Cl2NO2 B13087237 (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride

(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride

Cat. No.: B13087237
M. Wt: 238.11 g/mol
InChI Key: VIQYBDQYPFYALG-FJXQXJEOSA-N
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Description

(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydroxylamine group attached to a propyl chain, which is further linked to a chlorophenoxy group. The presence of the chiral center at the propyl chain adds to its complexity and potential for specific interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxypropane.

    Introduction of the Hydroxylamine Group: The intermediate is then reacted with hydroxylamine under controlled conditions to introduce the hydroxylamine group.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.

    Formation of the Hydrochloride Salt: Finally, the (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chiral center allows for specific interactions with chiral environments in biological systems, enhancing its selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    ®-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.

    4-Chlorophenoxyacetic acid: A structurally related compound with different functional groups and applications.

    2-(4-Chlorophenoxy)ethanol: Another related compound with a shorter alkyl chain.

Uniqueness

(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride is unique due to its chiral center, which imparts specific interactions in biological systems. Its hydroxylamine group also provides distinct reactivity compared to other similar compounds, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H13Cl2NO2

Molecular Weight

238.11 g/mol

IUPAC Name

O-[(2S)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C9H12ClNO2.ClH/c1-7(6-12-11)13-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1

InChI Key

VIQYBDQYPFYALG-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](CON)OC1=CC=C(C=C1)Cl.Cl

Canonical SMILES

CC(CON)OC1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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